molecular formula C9H6Cl2F2N2O B8165757 (5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone

(5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8165757
M. Wt: 267.06 g/mol
InChI Key: WRFYWVZKZLBRPB-UHFFFAOYSA-N
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Description

(5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone is a synthetic organic compound that features a pyridine ring substituted with chlorine atoms and a difluoroazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the chlorination of a pyridine derivative followed by the introduction of the difluoroazetidine group through nucleophilic substitution or other suitable reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve continuous flow chemistry techniques, use of robust catalysts, and scalable reaction conditions. The purification processes would also be streamlined to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would be tailored to the specific transformation desired, including temperature control, choice of solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a range of pyridine derivatives with different functional groups, while oxidation or reduction could lead to changes in the compound’s electronic structure and reactivity.

Scientific Research Applications

Chemistry

In chemistry, (5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features might allow it to interact with specific biological targets, leading to therapeutic effects. Studies could explore its activity against various diseases, its pharmacokinetics, and its safety profile.

Industry

In industry, this compound might find applications in the development of new materials with unique properties, such as polymers or coatings. Its reactivity could be harnessed to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone would depend on its specific applications. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridine derivatives with halogen substitutions or azetidine-containing molecules. Examples could be:

  • 5,6-Dichloropyridin-3-yl derivatives with different substituents on the azetidine ring.
  • 3,3-Difluoroazetidin-1-yl derivatives with various substituents on the pyridine ring.

Uniqueness

The uniqueness of (5,6-Dichloropyridin-3-yl)(3,3-difluoroazetidin-1-yl)methanone lies in its specific combination of structural features, which might confer distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable for certain applications where these properties are advantageous.

Properties

IUPAC Name

(5,6-dichloropyridin-3-yl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2N2O/c10-6-1-5(2-14-7(6)11)8(16)15-3-9(12,13)4-15/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFYWVZKZLBRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(N=C2)Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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